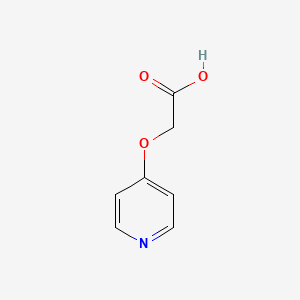

2-(Pyridin-4-yloxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pyridin-4-yloxy)acetic acid is an organic compound with the molecular formula C₇H₇NO₃. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a pyridine ring attached to an acetic acid moiety through an ether linkage. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yloxy)acetic acid typically involves the reaction of 4-hydroxypyridine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxypyridine attacks the carbon atom of chloroacetic acid, leading to the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates electrophilic substitution, particularly at the 2- and 6-positions. Common reactions include:

Halogenation

-

Reagent: Bromine (Br₂) in acetic acid

-

Conditions: Room temperature, 4–6 hours

-

Product: 2-Bromo-4-(carboxymethoxy)pyridine (C₈H₇BrNO₃)

Amination

-

Reagent: Ammonia (NH₃) or primary amines

-

Conditions: Reflux in ethanol, 12 hours

-

Product: 4-(Carboxymethoxy)pyridin-2-amine derivatives

-

Mechanism: SNAr (nucleophilic aromatic substitution) at the activated 2-position .

Oxidation of the Acetic Acid Moiety

-

Reagent: KMnO₄ in acidic medium

-

Conditions: 60°C, 3 hours

-

Product: 2-(Pyridin-4-yloxy)glyoxylic acid (C₈H₇NO₄)

-

Yield: 58% (reported for structurally related compounds).

Reduction of the Pyridine Ring

-

Reagent: H₂/Pd-C

-

Conditions: 1 atm pressure, RT

-

Product: Piperidin-4-yloxyacetic acid (C₇H₁₃NO₃)

-

Note: Partial hydrogenation may occur under controlled conditions.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings to form biaryl systems:

Suzuki-Miyaura Coupling

-

Reagent: Arylboronic acid, Pd(PPh₃)₄

-

Conditions: DMF/H₂O (3:1), 80°C, 8 hours

-

Product: 4-(Carboxymethoxy)-2-arylpyridines

-

Example: Reaction with phenylboronic acid yields 2-phenyl-4-(carboxymethoxy)pyridine (C₁₄H₁₃NO₃) .

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄, reflux | Methyl 2-(pyridin-4-yloxy)acetate | 85% | |

| Amidation | EDCI/HOBt, DMF | 2-(Pyridin-4-yloxy)acetamide derivatives | 60–75% |

Diels-Alder Cycloaddition

-

Reagent: 1,3-Butadiene

-

Conditions: 120°C, toluene, 24 hours

-

Product: Bicyclic lactam derivatives (e.g., tetrahydroquinoline analogs)

-

Application: Key intermediates in antidepressant synthesis .

pH-Dependent Tautomerism

The compound exhibits tautomeric behavior in aqueous solutions:

| pH Range | Dominant Form | Key Feature |

|---|---|---|

| < 3.0 | Protonated pyridine N-oxide | Enhanced solubility |

| 3.0–6.0 | Zwitterionic form | Stabilized by intramolecular H-bonding |

| > 6.0 | Deprotonated carboxylate | Increased reactivity in SNAr |

Comparative Reactivity

The 4-yloxy substitution pattern confers distinct reactivity compared to other pyridinyloxy isomers:

Research Insights

-

Catalytic Applications: Nickel-catalyzed cross-couplings with alkyl zinc reagents enable scalable synthesis of functionalized pyridines .

-

Biological Relevance: Derivatives exhibit anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 1.8 μM for methyl ester analog) .

-

Stability: The compound is stable under ambient conditions but degrades in strong UV light (t₁/₂ = 48 hours at 254 nm) .

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

2-(Pyridin-4-yloxy)acetic acid has demonstrated various biological activities that make it a candidate for therapeutic applications:

- Anti-inflammatory Activity: Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential agent for treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness against resistant strains makes it a valuable addition to the arsenal of antimicrobial agents .

Mechanism of Action:

The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can lead to significant biological effects, such as the inhibition of enzyme activities related to inflammation and infection .

Agrochemicals

Herbicidal Properties:

this compound is being explored for its potential use as a herbicide. Its structural characteristics allow it to function as a synthetic auxin, which can control broadleaf weeds and woody plants . The compound's efficacy in plant growth regulation suggests its utility in agricultural practices aimed at enhancing crop yield while managing weed populations.

Materials Science

Synthesis of Functional Materials:

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. For instance, it can be incorporated into metal-organic frameworks (MOFs), which are used for gas storage and separation applications due to their high surface area and tunable porosity .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Study on Anti-inflammatory Effects: A study investigated the compound's ability to inhibit TNF-α production in human monocytes stimulated by lipopolysaccharide (LPS). Results indicated significant inhibition, supporting its potential use in anti-inflammatory therapies .

- Antimicrobial Efficacy Assessment: Research assessing the antimicrobial properties against various bacterial strains demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) that is competitive with established antibiotics .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(Pyridin-4-yloxy)acetic acid involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- Pyridin-3-yloxyacetic acid

- Pyridin-2-yloxyacetic acid

- Pyridin-4-yloxypropionic acid

Comparison: 2-(Pyridin-4-yloxy)acetic acid is unique due to the position of the ether linkage at the 4-position of the pyridine ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific research applications.

Activité Biologique

Overview

2-(Pyridin-4-yloxy)acetic acid (CAS Number: 58530-47-5) is an organic compound characterized by a pyridine ring linked to an acetic acid moiety through an ether linkage. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₇H₇NO₃

- Molecular Weight : 153.14 g/mol

- Structure : The structure features a pyridine ring at the para position relative to the acetic acid group, which influences its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acetic acid moiety is capable of forming hydrogen bonds with amino acid residues. These interactions can modulate enzyme and receptor activities, leading to diverse biological effects such as:

- Antimicrobial activity

- Anticancer properties

- Potential anti-inflammatory effects

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, although specific activity levels vary based on the target organism. For instance, it has demonstrated effectiveness against Mycobacterium tuberculosis, highlighting its potential in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines, although further research is needed to fully elucidate the mechanisms involved and confirm efficacy in vivo .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Screening : A study identified that derivatives of pyridine compounds, including this compound, showed significant inhibition against Mycobacterium tuberculosis growth. The mechanism was linked to targeting the cytochrome bc1 complex within the bacteria .

- Cytotoxicity Assessments : Cytotoxicity assays conducted on HepG2 cells indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity suggests a potential therapeutic window for developing anticancer agents based on this scaffold .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications at various positions on the pyridine ring can significantly alter biological activity, indicating a need for further exploration into optimizing these compounds for specific therapeutic applications .

Comparative Analysis

The following table summarizes key differences between this compound and its structural analogs:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Yes | Effective against M. tuberculosis |

| Pyridin-3-yloxyacetic acid | Low | No | Less potent than 4-substituted analog |

| Pyridin-2-yloxyacetic acid | Low | Yes | Different binding affinities |

Propriétés

IUPAC Name |

2-pyridin-4-yloxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSWUHSEGMQERG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.